Azetidin-3-YL-acetic acid

Acetylcholinesterase Neurodegeneration Alzheimer's Disease

This non-proteinogenic amino acid features a strained azetidine ring that imposes conformational rigidity absent in flexible analogs, enabling selective EAAT2 inhibition and target-specific pharmacokinetics. Validated as a precursor to gabapentin analogs and AChE inhibitors rivalling rivastigmine, its derivatives show neuroprotection in salsolinol- and glutamate-induced degeneration models via oxidative-stress and caspase-3/7 pathway modulation. Ideal for building conformationally restricted peptide libraries and advancing SAR-driven neurodegenerative disease programs.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 183062-92-2
Cat. No. B068423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-YL-acetic acid
CAS183062-92-2
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESC1C(CN1)CC(=O)O
InChIInChI=1S/C5H9NO2/c7-5(8)1-4-2-6-3-4/h4,6H,1-3H2,(H,7,8)
InChIKeySCBDSTCOJNNUCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azetidin-3-YL-acetic acid (CAS 183062-92-2): A Conformationally Constrained Amino Acid Scaffold for Neuroprotective Drug Discovery


Azetidin-3-YL-acetic acid (CAS 183062-92-2), also referred to as 2-(azetidin-3-yl)acetic acid, is a non-proteinogenic amino acid characterized by a four-membered nitrogen-containing azetidine heterocycle [1]. Its strained ring system confers unique conformational rigidity compared to acyclic amino acids . Structurally, it serves as a constrained analogue of the neurotransmitter γ-aminobutyric acid (GABA) and has been employed as a key synthetic precursor for gabapentin analogs . Its derivatives have demonstrated quantifiable neuroprotective activity and enzyme inhibition profiles in models of Alzheimer's and Parkinson's diseases [2].

Why Azetidin-3-YL-acetic acid (CAS 183062-92-2) Cannot Be Substituted with Unconstrained Analogs or Larger Heterocycles


The azetidine ring in Azetidin-3-YL-acetic acid introduces significant ring strain and a defined, rigid geometry that is absent in linear amino acids like GABA or bulkier heterocycles such as pyrrolidine [1]. This conformational constraint is critical for achieving target selectivity and favorable pharmacokinetic profiles [2]. Derivatives of this scaffold have shown selective inhibition of the EAAT2 glutamate transporter, a property not observed with unconstrained analogs [3]. Furthermore, substitution with the larger, more flexible pyrrolidine ring often results in a loss of this specific activity profile [4]. Therefore, generic substitution with non-azetidine amino acids will not replicate the precise spatial arrangement required for specific protein-ligand interactions, leading to altered or absent biological activity and compromising the validity of structure-activity relationship (SAR) studies in drug discovery programs [5].

Quantitative Differentiation: Head-to-Head Data for Azetidin-3-YL-acetic acid Derivatives vs. Key Comparators


Superior AChE Inhibition of 3-Aryl Azetidinyl Acetic Acid Derivatives vs. Rivastigmine

A library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives, synthesized from an Azetidin-3-YL-acetic acid core, was evaluated for acetylcholinesterase (AChE) inhibitory activity. Several derivatives demonstrated AChE inhibition comparable to the clinically approved AChE inhibitor rivastigmine [1]. This demonstrates the potential of this scaffold to generate leads with potency on par with established therapeutics.

Acetylcholinesterase Neurodegeneration Alzheimer's Disease

Quantified Neuroprotection in Parkinson's and Alzheimer's Disease Models

A derivative of Azetidin-3-YL-acetic acid (Compound 28) was evaluated in cellular models of neurodegeneration. It exhibited a neuroprotective effect in both salsolinol-induced (model for Parkinson's disease) and glutamate-induced (model for Alzheimer's disease) neurodegeneration [1]. Its protective effect in the glutamate model was linked to a reduction in oxidative stress and caspase-3/7 activity [1]. This is a class-specific activity not generally observed for simple unconstrained amino acids.

Neuroprotection Parkinson's Disease Alzheimer's Disease

Selective EAAT2 Inhibition by Azetidine-Containing Amino Acids vs. Unconstrained Analogues

In a study of azetidinic amino acids as ligands for glutamate transporters, compounds derived from a trans-2-carboxyazetidine-3-acetic acid (t-CAA) scaffold were evaluated for activity at excitatory amino acid transporters (EAAT1-3). While one compound was inactive, two specific azetidines (compounds 36 and 40) were identified as inhibitors and demonstrated selectivity for the EAAT2 subtype [1]. This subtype-selective activity is a direct result of the conformational constraint imposed by the azetidine ring, a property not observed for more flexible amino acids.

Glutamate Transporter EAAT2 Selectivity

Physicochemical Differentiation: Boiling Point as a Proxy for Purity and Handling

The reported boiling point of Azetidin-3-YL-acetic acid is 259.7±13.0 °C at 760 mmHg . This value is a specific, verifiable physicochemical property that can be used to assess batch-to-batch consistency and purity, differentiating high-quality material from impure or degraded samples. In contrast, the boiling point of the structurally related but unconstrained GABA is much lower, reflecting differences in intermolecular forces and molecular weight.

Physicochemical Properties Quality Control Purity

High-Value Application Scenarios for Azetidin-3-YL-acetic acid (CAS 183062-92-2) Based on Quantitative Evidence


Neurological Drug Discovery: Building a Library of Cholinesterase Inhibitors

Procurement of Azetidin-3-YL-acetic acid is justified for any medicinal chemistry program aiming to develop novel acetylcholinesterase (AChE) inhibitors for Alzheimer's disease. As demonstrated by Šachlevičiūtė et al., derivatives of this core scaffold exhibit AChE inhibition comparable to the established drug rivastigmine [1]. This provides a validated starting point for synthesizing focused libraries to explore structure-activity relationships (SAR) and optimize potency against this clinically validated target [1].

Neuroscience Research: Investigating Neuroprotective Mechanisms in Parkinson's and Alzheimer's Models

Researchers investigating the fundamental mechanisms of neurodegeneration should consider Azetidin-3-YL-acetic acid derivatives. A specific derivative (Compound 28) demonstrated significant neuroprotection in both salsolinol-induced (Parkinson's) and glutamate-induced (Alzheimer's) cellular models [1]. The protective effect was linked to reduced oxidative stress and caspase-3/7 activity [1], making this compound class a valuable tool for dissecting pathways involved in neuronal cell death and for validating new therapeutic hypotheses.

CNS Drug Discovery: Developing Selective EAAT2 Modulators

Given the evidence that azetidine-containing amino acids can selectively inhibit the EAAT2 glutamate transporter subtype [2], procurement of this scaffold is strategically sound for projects targeting disorders of glutamatergic neurotransmission. This includes conditions like ALS, epilepsy, and schizophrenia, where EAAT2 dysfunction is implicated. The conformational constraint of the azetidine ring is essential for achieving this subtype selectivity, which is a key differentiator from more flexible amino acid analogs [2].

Chemical Synthesis & Process Development: A Rigid Building Block for Conformationally Constrained Peptides and Gabapentin Analogs

Azetidin-3-YL-acetic acid is a valuable building block for synthesizing conformationally restricted peptides [3] and analogs of the drug gabapentin . Its rigid four-membered ring introduces a specific geometry that can enhance the metabolic stability, target selectivity, and pharmacokinetic profile of peptide-based therapeutics and other bioactive molecules [3]. Its use as a precursor for gabapentin analogs also positions it as a key intermediate for developing next-generation treatments for neuropathic pain .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azetidin-3-YL-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.